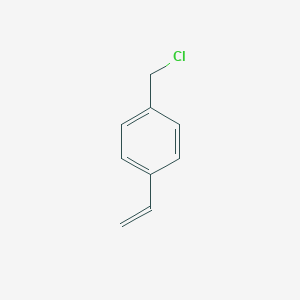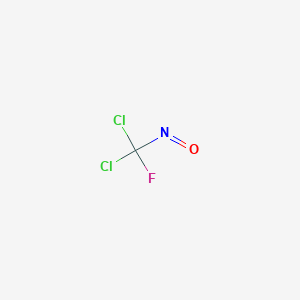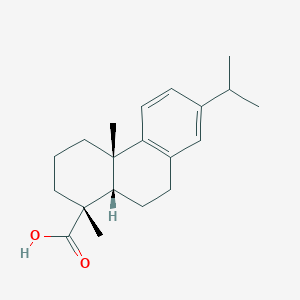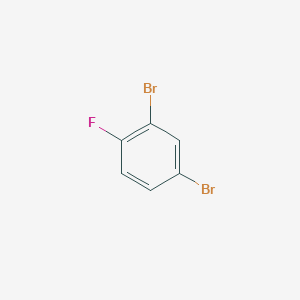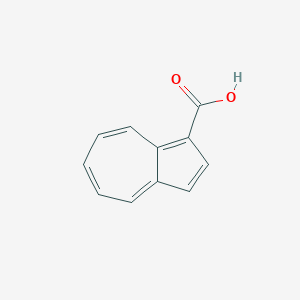
azulene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
azulene-1-carboxylic acid is a derivative of azulene, an aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five-membered and seven-membered ring system, which gives it a distinctive blue color and a permanent dipole moment. This compound retains many of these intriguing features, making it a compound of interest in various fields of research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: azulene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of azulene with acetonedicarboxylic acid in the presence of oxalyl chloride, followed by treatment with methanol to yield the methyl ester of azulenecarboxylic acid . Another method includes the reaction of azulene with β-diketones in the presence of magnesium chloride and pyridine, resulting in the formation of azulenic β-diketones .
Industrial Production Methods: While specific industrial production methods for azulenecarboxylic acid are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: azulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the azulene core.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The products formed from these reactions vary widely, including azulenic pyrazoles, isoxazoles, and other heterocyclic compounds .
Applications De Recherche Scientifique
azulene-1-carboxylic acid and its derivatives have found applications in various scientific fields:
Mécanisme D'action
The mechanism by which azulenecarboxylic acid exerts its effects is linked to its chemical structure. The presence of the azulene core allows for interactions with various molecular targets, including enzymes and receptors. For instance, the antioxidant activity of azulenecarboxylic acid derivatives is thought to be related to the presence of allylic-type hydrogens, which can donate electrons to neutralize free radicals .
Comparaison Avec Des Composés Similaires
Guaiazulene: Another azulene derivative known for its anti-inflammatory and antioxidant properties.
Chamazulene: Found in chamomile, this compound shares similar therapeutic properties with azulenecarboxylic acid.
Uniqueness: azulene-1-carboxylic acid stands out due to its specific structural features and the versatility of its derivatives in various applications. Its unique electronic properties, combined with its ability to form stable compounds, make it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
1201-25-8 |
|---|---|
Formule moléculaire |
C11H8O2 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
azulene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,(H,12,13) |
Clé InChI |
HGLFWLLFPGIKOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)O |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C(=O)O |
Key on ui other cas no. |
64059-36-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


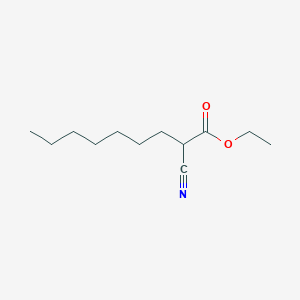
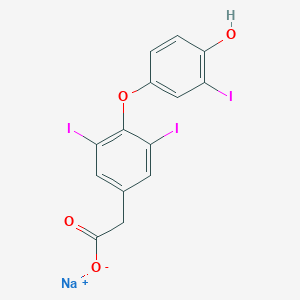
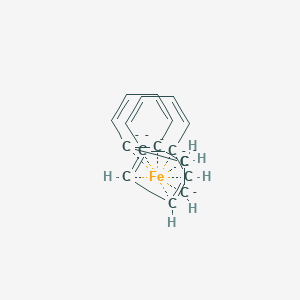
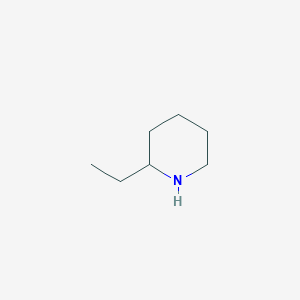
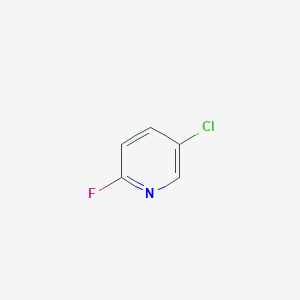
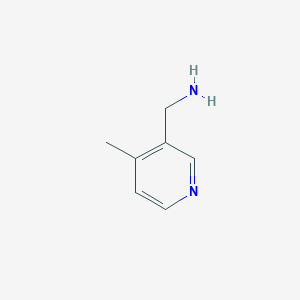
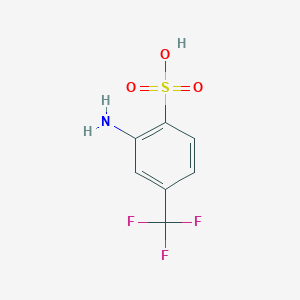
![3-[(2-Hydroxyethyl)thio]-1,2-propanediol](/img/structure/B74293.png)
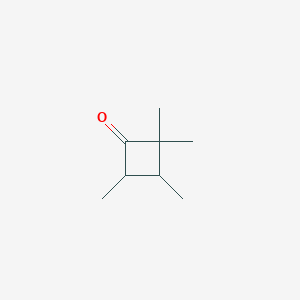
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
